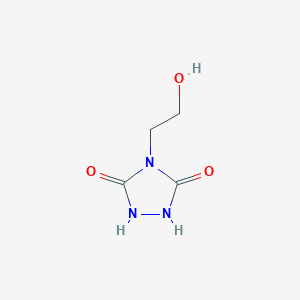
4-(2-Hydroxyethyl)-1,2,4-triazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethyl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound with a triazolidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyethyl and triazolidine-dione functionalities makes it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of ethylene oxide with 1,2,4-triazolidine-3,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the triazolidine-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-Hydroxyethyl)-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The triazolidine-dione ring can be reduced to form triazolidine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Triazolidine derivatives.
Substitution: Various substituted triazolidine-dione derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Hydroxyethyl)-1,2,4-triazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-(2-Hydroxyethyl)-1,2,4-triazolidine-3,5-dione involves its interaction with molecular targets through its hydroxyethyl and triazolidine-dione functionalities. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the triazolidine-dione ring can participate in various chemical interactions, including nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Imidazoles: Another class of heterocyclic compounds with diverse applications in chemistry and biology.
Piperidine Derivatives: These compounds are structurally similar and have significant pharmaceutical applications.
Uniqueness
4-(2-Hydroxyethyl)-1,2,4-triazolidine-3,5-dione is unique due to the combination of its hydroxyethyl and triazolidine-dione functionalities, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
4-(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c8-2-1-7-3(9)5-6-4(7)10/h8H,1-2H2,(H,5,9)(H,6,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQGPTDVQYCWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(=O)NNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)aniline](/img/structure/B2663863.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2663866.png)
![8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B2663867.png)
![2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide](/img/structure/B2663869.png)
![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B2663871.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide](/img/structure/B2663872.png)
![Methyl (E)-4-oxo-4-[[(2S,3R)-2-(5-pyridin-3-ylpyridin-3-yl)oxolan-3-yl]amino]but-2-enoate](/img/structure/B2663874.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2663875.png)

![ethyl 4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663878.png)

![2-(3-methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2663880.png)
![N-(3-methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2663881.png)
